molecular formula C6H12N4O2 B13808340 1-Cyano-2,3-bis(methoxymethyl)guanidine CAS No. 68039-32-7

1-Cyano-2,3-bis(methoxymethyl)guanidine

Cat. No.: B13808340
CAS No.: 68039-32-7
M. Wt: 172.19 g/mol
InChI Key: UAITYSAJVWQMCH-UHFFFAOYSA-N
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Description

1-Cyano-2,3-bis(methoxymethyl)guanidine is an organic compound with the molecular formula C₆H₁₂N₄O₂. It is a derivative of guanidine, characterized by the presence of cyano and methoxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2,3-bis(methoxymethyl)guanidine typically involves the guanylation of appropriate amines. One common method includes the reaction of cyanamide with methoxymethyl-substituted amines in the presence of a catalyst. Catalysts such as scandium(III) triflate or ytterbium triflate are often used to facilitate the reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts and optimized reaction conditions. The use of transition metal catalysis, such as palladium or copper, can enhance the yield and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2,3-bis(methoxymethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Cyano-2,3-bis(methoxymethyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2,3-bis(methoxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and methoxymethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-2,3-bis(methoxymethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

68039-32-7

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

1-cyano-2,3-bis(methoxymethyl)guanidine

InChI

InChI=1S/C6H12N4O2/c1-11-4-9-6(8-3-7)10-5-12-2/h4-5H2,1-2H3,(H2,8,9,10)

InChI Key

UAITYSAJVWQMCH-UHFFFAOYSA-N

Canonical SMILES

COCNC(=NCOC)NC#N

Origin of Product

United States

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